molecular formula C29H36N4O3 B11586592 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B11586592
M. Wt: 488.6 g/mol
InChI Key: PXJIVYLWDXFQHX-UHFFFAOYSA-N
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Description

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a diethylaminoethyl side chain, and a furan-2-carboxamide group

Preparation Methods

The synthesis of N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the diethylaminoethyl side chain. The final steps involve the attachment of the furan-2-carboxamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and furan-2-carboxamide analogs. What sets N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}-5-{[5-METHYL-2-(PROPAN-2-YL)PHENOXY]METHYL}FURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C29H36N4O3

Molecular Weight

488.6 g/mol

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-5-[(5-methyl-2-propan-2-ylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C29H36N4O3/c1-6-32(7-2)16-17-33-25-11-9-8-10-24(25)30-29(33)31-28(34)26-15-13-22(36-26)19-35-27-18-21(5)12-14-23(27)20(3)4/h8-15,18,20H,6-7,16-17,19H2,1-5H3,(H,30,31,34)

InChI Key

PXJIVYLWDXFQHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C=CC(=C4)C)C(C)C

Origin of Product

United States

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